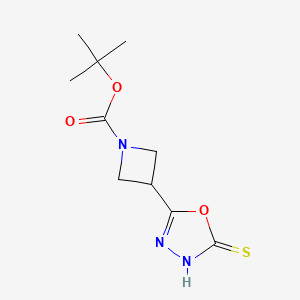
Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azetidine ring, and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxadiazole ring or the azetidine ring.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield modified azetidine or oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate: Similar structure but with an oxo group instead of a sulfanylidene group.
Tert-butyl 3-(2-amino-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate: Contains an amino group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and biological applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-10(2,3)16-9(14)13-4-6(5-13)7-11-12-8(17)15-7/h6H,4-5H2,1-3H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRUINONZFVPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2816310.png)
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
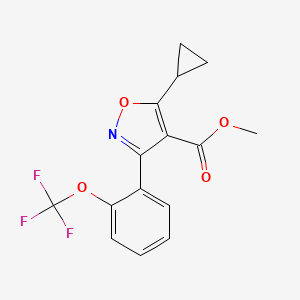
![2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2816314.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(methylthio)benzamide](/img/structure/B2816316.png)
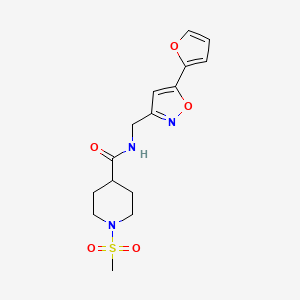
![2-[5-(4-benzylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2816320.png)
![6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2816323.png)
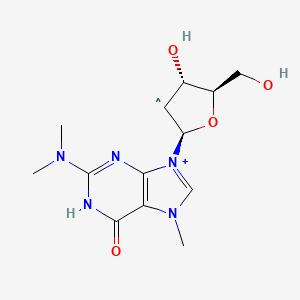
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![3-Cyclopropyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2816328.png)
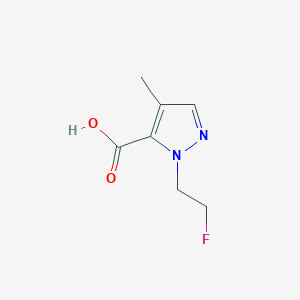
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2816330.png)
![Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2816331.png)
